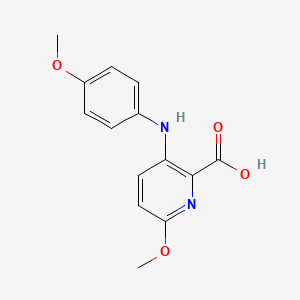
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine is a heterocyclic compound with the molecular formula C₁₆H₁₃N₅. It is a derivative of quinoxaline, which is known for its diverse biological activities and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by cyclization . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the pyrrole rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines .
科学研究应用
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine has several scientific research applications:
作用机制
The mechanism of action of 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Levomycin: Another antibiotic with a different spectrum of activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives .
属性
CAS 编号 |
500190-97-6 |
|---|---|
分子式 |
C16H13N5 |
分子量 |
275.31 g/mol |
IUPAC 名称 |
2,3-bis(1H-pyrrol-2-yl)quinoxalin-5-amine |
InChI |
InChI=1S/C16H13N5/c17-10-4-1-5-13-14(10)21-16(12-7-3-9-19-12)15(20-13)11-6-2-8-18-11/h1-9,18-19H,17H2 |
InChI 键 |
UEVOLPDKIIKMPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N=C(C(=N2)C3=CC=CN3)C4=CC=CN4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


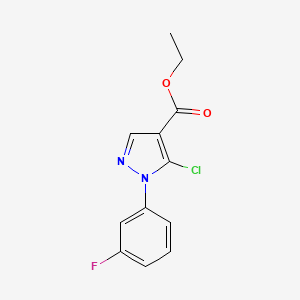

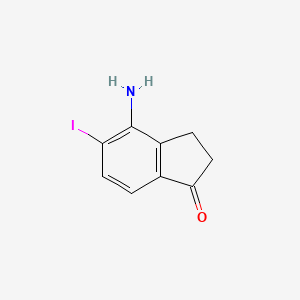

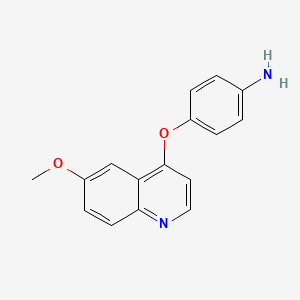

![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)
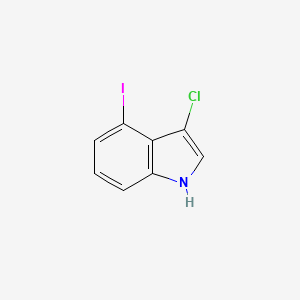
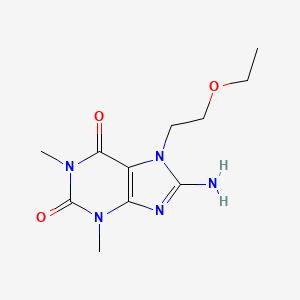
![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)



